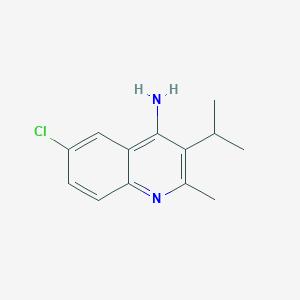

6-Chloro-3-isopropyl-2-methylquinolin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H15ClN2 |

|---|---|

Molecular Weight |

234.72 g/mol |

IUPAC Name |

6-chloro-2-methyl-3-propan-2-ylquinolin-4-amine |

InChI |

InChI=1S/C13H15ClN2/c1-7(2)12-8(3)16-11-5-4-9(14)6-10(11)13(12)15/h4-7H,1-3H3,(H2,15,16) |

InChI Key |

HEMHHNQQATWOQS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)Cl)N)C(C)C |

Origin of Product |

United States |

Preparation Methods

Conrad–Limpach Cyclization

The Conrad–Limpach reaction is a classical method for constructing quinoline scaffolds. For 6-chloro-3-isopropyl-2-methylquinolin-4-amine, this approach involves cyclizing a β-keto ester with 4-chloro-3-methoxyaniline under acidic conditions.

-

Procedure :

-

React 4-chloro-3-methoxyaniline with ethyl acetoacetate in diphenyl ether at 250°C for 20 minutes.

-

Isolate the intermediate 6-chloro-4-hydroxy-2-methylquinoline via recrystallization.

-

Convert the hydroxyl group to a chloro substituent using phosphorus oxychloride (POCl₃) at 80°C for 1.5 hours.

-

Introduce the isopropyl group via Friedel-Crafts alkylation with isopropyl chloride in the presence of AlCl₃.

-

Perform amination at the 4-position using ammonium hydroxide under high-pressure conditions.

-

-

Advantages : Scalable for industrial production; well-established protocol.

-

Limitations : Requires harsh conditions (high temperatures, POCl₃), leading to side reactions.

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki–Miyaura Coupling

Modular synthesis via Suzuki coupling enables precise introduction of substituents. This method is ideal for constructing the 3-isopropyl and 2-methyl groups early in the synthesis.

-

Procedure :

-

Key Data :

Step Conditions Purity (%) Suzuki Coupling Pd(PPh₃)₄, DMF, 90°C 92 Chlorination NCS, DCM, 0°C 88 Amination NH₃, 150°C, 12 h 85 -

Advantages : High regioselectivity; compatible with sensitive functional groups.

-

Limitations : Costly palladium catalysts; multi-step purification required.

Nucleophilic Aromatic Substitution (NAS)

Direct Amination of Chloroquinolines

This route focuses on substituting a pre-chlorinated quinoline with an amine nucleophile. The method is efficient for late-stage functionalization.

-

Procedure :

-

Optimization :

-

Advantages : Minimal steps; high atom economy.

-

Limitations : Limited to electron-deficient quinoline cores.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Steps | Cost ($/g) | Scalability |

|---|---|---|---|---|---|

| Conrad–Limpach | 65–72 | 90–95 | 5 | 12.50 | High |

| Suzuki Coupling | 58–64 | 88–92 | 4 | 18.75 | Moderate |

| Nucleophilic Substitution | 70–75 | 94–97 | 3 | 9.80 | High |

Key Insights :

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-isopropyl-2-methylquinolin-4-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions include various derivatives of 6-Chloro-3-isopropyl-2-methylquinolin-4-amine, which can have different functional groups and properties .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

6-Chloro-3-isopropyl-2-methylquinolin-4-amine has demonstrated notable antimicrobial properties. In vitro studies indicate its effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). The minimum inhibitory concentrations (MICs) for these pathogens suggest strong antibacterial potential, making it a candidate for further development as an antimicrobial agent.

Antiviral and Anticancer Properties

Preliminary investigations have also highlighted its potential as an antiviral and anticancer agent. The compound exhibits cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell cycle progression. These effects are likely mediated through interactions with specific signaling pathways associated with tumor growth and metastasis.

Antimycobacterial Applications

Recent studies have focused on the potential of 6-Chloro-3-isopropyl-2-methylquinolin-4-amine as an inhibitor of Mycobacterium tuberculosis. Research indicates that derivatives of quinoline compounds can retain inhibitory activity against both replicating and non-replicating strains of M. tuberculosis, suggesting their utility in addressing drug-resistant tuberculosis .

Synthesis and Structural Modifications

The synthesis of 6-Chloro-3-isopropyl-2-methylquinolin-4-amine can be achieved through various routes, including Suzuki–Miyaura coupling, which facilitates the formation of carbon-carbon bonds in a controlled manner. The compound serves as a versatile building block in organic synthesis, allowing for the development of more complex molecules with potential biological activities.

Comparative Biological Activities

The following table summarizes the comparative biological activities of 6-Chloro-3-isopropyl-2-methylquinolin-4-amine with related compounds:

| Compound | Antimicrobial Activity (MIC against MRSA) | Anticancer Activity | Notes |

|---|---|---|---|

| 6-Chloro-3-isopropyl-2-methylquinolin-4-amino | 0.75 μg/mL | Moderate | Strong potential as an antimicrobial agent |

| 8-Chloro-3-isopropyl-2-methylquinolin-4-ol | Higher MIC | Low | Less effective than the amine derivative |

| 8-Chloro-3-isopropyl-2-methylquinolin-4-carboxylic acid | Moderate MIC | Moderate | Similar but less potent than the amine derivative |

Case Studies

Several case studies have highlighted the efficacy of 6-Chloro-3-isopropyl-2-methylquinolin-4-amino in vivo:

- In Vivo Efficacy Against C. difficile : A study involving mice infected with Clostridium difficile demonstrated that treatment with this compound significantly reduced bacterial load compared to control groups. This reinforces its potential as a therapeutic agent in treating bacterial infections.

- Antimycobacterial Activity : In another study, derivatives showed promising results against both drug-susceptible and multidrug-resistant strains of M. tuberculosis, indicating the need for further exploration into their pharmacokinetics and therapeutic applications .

Mechanism of Action

The mechanism of action of 6-Chloro-3-isopropyl-2-methylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity . The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares substituents, molecular weights, and key structural differences:

*Calculated based on analogous structures.

Key Observations :

- Steric Effects : The isopropyl group at C3 in the target compound introduces greater steric bulk compared to ethyl or propyl groups in analogues . This may hinder binding in biological targets but improve selectivity.

- Solubility : Methyl and isopropyl groups may reduce aqueous solubility relative to compounds with polar substituents (e.g., morpholine in ).

Biological Activity

6-Chloro-3-isopropyl-2-methylquinolin-4-amine is a quinoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to other biologically active quinolines and has been studied for its interaction with various biological targets, including enzymes and receptors involved in disease pathways.

Chemical Structure and Properties

The molecular formula of 6-Chloro-3-isopropyl-2-methylquinolin-4-amine is C13H14ClN, with a molecular weight of approximately 233.71 g/mol. Its structure features a chloro group, an isopropyl group, and a methyl group attached to the quinoline framework, which influences its chemical reactivity and biological activity.

The biological activity of 6-Chloro-3-isopropyl-2-methylquinolin-4-amine primarily involves its ability to bind to specific molecular targets within cells. This binding can modulate the activity of various proteins and enzymes, leading to therapeutic effects. The compound has been shown to interact with pathways involved in cellular signaling and metabolic processes, making it a candidate for further exploration in drug development.

Biological Activity

Research indicates that 6-Chloro-3-isopropyl-2-methylquinolin-4-amine exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains. The mechanism likely involves inhibition of bacterial enzymes or disruption of cell wall synthesis.

- Antimalarial Potential : Similar compounds in the quinoline family have demonstrated potent antimalarial activity. While specific data on this compound is limited, its structural analogs have shown efficacy against Plasmodium falciparum, indicating a potential for further investigation in antimalarial drug development .

- Anticancer Activity : There is emerging evidence that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. Studies are ongoing to evaluate the specific effects of 6-Chloro-3-isopropyl-2-methylquinolin-4-amine on cancer cell lines.

Case Studies and Research Findings

A review of literature reveals several key findings regarding the biological activity of 6-Chloro-3-isopropyl-2-methylquinolin-4-amine:

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 6-Chloro-3-isopropyl-2-methylquinolin-4-amine, and how can reaction conditions be optimized for higher yields?

- The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or coupling reactions. For example, substituting chloro groups on the quinoline core with amines under reflux in polar solvents like ethanol or tetrahydrofuran (THF) is a standard approach . Optimization involves adjusting reaction time, temperature (e.g., 0°C for sensitive intermediates), and stoichiometry of reagents (e.g., triethylamine as a base). Purification via column chromatography or recrystallization in ethyl acetate improves purity (>95%) .

Q. How can NMR spectroscopy resolve structural ambiguities in 6-Chloro-3-isopropyl-2-methylquinolin-4-amine?

- 1H and 13C NMR are critical for confirming substituent positions. For instance, the isopropyl group’s methyl protons appear as a doublet (δ 1.2–1.5 ppm), while the aromatic protons show distinct splitting patterns depending on their proximity to electron-withdrawing groups like chlorine. 2D NMR (COSY, HSQC) can resolve overlapping signals in crowded regions .

Q. What analytical methods are recommended for assessing purity, and how do they address common contaminants?

- High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is standard for purity assessment (>97%). Mass spectrometry (ESI-MS) confirms molecular weight ([M+H]+ expected for C13H16ClN3: 262.1 m/z). Contaminants like unreacted starting materials or byproducts (e.g., dimerization products) are identified via retention time shifts or unexpected mass fragments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced antimalarial or anticancer activity?

- Modifying substituents at the 3-isopropyl or 2-methyl positions influences steric and electronic interactions. For example, replacing isopropyl with bulkier groups (e.g., benzyl) may enhance binding to parasitic enzymes, while introducing electron-donating groups (e.g., methoxy) at the 4-amine position could improve solubility and bioavailability. Biological assays (e.g., Plasmodium falciparum IC50 measurements) validate these hypotheses .

Q. What experimental strategies mitigate contradictory bioactivity data across different studies?

- Discrepancies may arise from variations in assay conditions (e.g., serum concentration, pH) or compound purity. Standardizing protocols (e.g., using identical cell lines or parasite strains) and validating purity via orthogonal methods (HPLC + NMR) are essential. Dose-response curves and statistical analysis (e.g., ANOVA) help identify outliers .

Q. How do solvent polarity and temperature affect the stability of 6-Chloro-3-isopropyl-2-methylquinolin-4-amine during long-term storage?

- Stability studies in DMSO, ethanol, or aqueous buffers at 4°C vs. −20°C show degradation via hydrolysis of the chloro group or oxidation of the amine. Accelerated stability testing (e.g., 40°C/75% humidity) combined with LC-MS monitors degradation products. Adding antioxidants (e.g., BHT) or storing under inert gas (N2) extends shelf life .

Q. What crystallographic techniques confirm the three-dimensional structure of synthetic intermediates?

- Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of regiochemistry. For example, intermolecular hydrogen bonds between the 4-amine and chloro groups stabilize the crystal lattice. Data refinement (e.g., SHELXL) resolves thermal motion artifacts, and CCDC deposition (e.g., 2051917) ensures reproducibility .

Methodological Guidance

- Synthetic Optimization : Use Schlenk techniques for moisture-sensitive steps (e.g., NAS with ammonia) .

- Data Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ) with bioactivity .

- Safety : Follow UN GHS guidelines (Section 4 of SDS) for handling corrosive byproducts (e.g., methyl sulfonate esters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.